Benzaldehyde 4-nitrophenylhydrazone
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Overview
Description
Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through the reaction of benzaldehyde with 4-nitrophenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group of benzaldehyde, followed by the elimination of water to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde 4-nitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, forming aminophenyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde 4-nitrophenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde 4-nitrophenylhydrazone involves its interaction with various molecular targets. The compound can form hydrazone linkages with carbonyl-containing biomolecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- 4-Nitrobenzaldehyde hydrazone
- Benzaldehyde 2-nitrophenylhydrazone
Comparison: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of both the benzaldehyde and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, and its nitro group provides additional sites for chemical modification .
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(benzylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H |
InChI Key |
NOIFWEYOLLHIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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